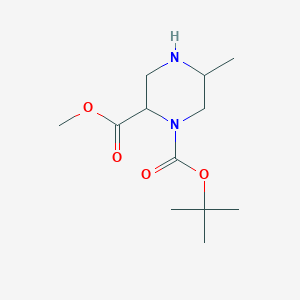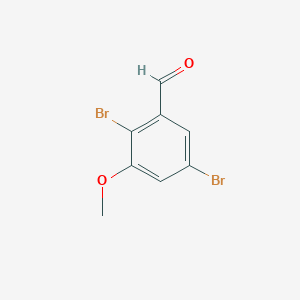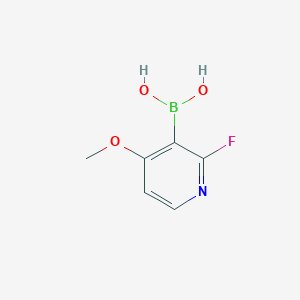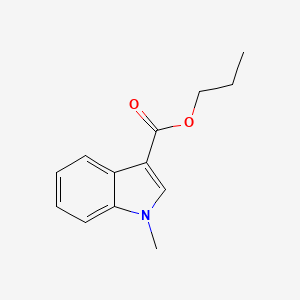
3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane, also known as PFBI, is a synthetic compound . It has the CAS Number: 885275-78-5 and a molecular weight of 290.43 . The IUPAC name for this compound is 3-chloro-1,1,1,3-tetrafluoro-4-iodobutane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4ClF4I/c5-3(6,2-10)1-4(7,8)9/h1-2H2 . The InChI key is AOHABRULNQCPNK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.43 . It is stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Remediation
Microbial Degradation
Studies on microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate of PFAS and their transformation into perfluorocarboxylic acids (PFCAs) and sulfonic acids (PFSAs), implicating pathways that might be relevant for substances like 3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane. These degradation processes are crucial for understanding the environmental persistence and potential remediation strategies for PFAS compounds (Liu & Avendaño, 2013).
Human Exposure and Health Risks
Exposure through Drinking Water
Research on human exposure to PFAS through drinking water underscores the widespread presence of these substances and their derivatives in water sources. This body of work is pertinent for assessing the exposure risks associated with PFAS, including potential analogs and derivatives of this compound, emphasizing the need for effective water treatment technologies (Domingo & Nadal, 2019).
Novel Treatment Technologies
Advancements in PFAS Treatment
Investigations into novel treatment technologies for PFAS compounds, including adsorption, sonochemistry, bioremediation, and photolysis, offer insights into potential methodologies for removing or degrading PFAS-related substances from the environment. These studies provide a foundation for developing treatment solutions for a wide range of PFAS, potentially applicable to compounds like this compound (Kucharzyk et al., 2017).
Environmental Monitoring and Risk Assessment
Emerging PFAS in the Aquatic Environment
Reviews of emerging PFAS in aquatic environments, including the detection methodologies and the environmental fate of these compounds, are crucial for understanding the distribution and impact of PFAS. This research supports ongoing monitoring and risk assessment efforts for PFAS compounds, contributing to a more comprehensive understanding of their ecological and health impacts (Xiao, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-1,1,1,3-tetrafluoro-4-iodobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF4I/c5-3(6,2-10)1-4(7,8)9/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHABRULNQCPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CI)(F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF4I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663077 |
Source


|
| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-78-5 |
Source


|
| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)












